Pyrimidine, 4-(3-bromopropoxy)-6-(4-fluorophenyl)-2-methyl-
Description
The compound Pyrimidine, 4-(3-bromopropoxy)-6-(4-fluorophenyl)-2-methyl- features a pyrimidine core substituted at three positions:
- Position 6: A 4-fluorophenyl group, contributing electron-withdrawing effects and aromatic π-stacking capabilities.
- Position 2: A methyl group, enhancing lipophilicity and influencing conformational stability.
Properties
CAS No. |
649761-26-2 |
|---|---|
Molecular Formula |
C14H14BrFN2O |
Molecular Weight |
325.18 g/mol |
IUPAC Name |
4-(3-bromopropoxy)-6-(4-fluorophenyl)-2-methylpyrimidine |
InChI |
InChI=1S/C14H14BrFN2O/c1-10-17-13(11-3-5-12(16)6-4-11)9-14(18-10)19-8-2-7-15/h3-6,9H,2,7-8H2,1H3 |
InChI Key |
SVFXKLAWYSKOBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)OCCCBr)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Alkylation Reactions
Alkylation is a fundamental method for synthesizing pyrimidine derivatives. In this context, a pyrimidine base can react with alkylating agents, such as bromoalkanes, to introduce alkyl groups into the pyrimidine structure.
$$
\text{Pyrimidine} + \text{Bromoalkane} \rightarrow \text{Alkylated Pyrimidine}
$$
This method can be adapted to incorporate the bromopropoxy group into the pyrimidine framework.
Arylation Reactions
Arylation involves the introduction of aryl groups into the pyrimidine structure, often using aryl halides or other electrophilic aryl sources. This method can be particularly useful for attaching the 4-fluorophenyl group.
$$
\text{Pyrimidine} + \text{Aryl Halide} \rightarrow \text{Aryl-Pyrimidine}
$$
Multi-Step Synthesis
The preparation of more complex pyrimidines often requires multi-step synthesis involving several intermediate compounds. For example, initial steps may include:
- Protection of amines or alcohols.
- Formation of key intermediates through cyclization or substitution reactions.
- Final modifications to introduce specific functional groups.
Summary of Findings
The preparation of pyrimidine, 4-(3-bromopropoxy)-6-(4-fluorophenyl)-2-methyl- can be achieved through various methodologies including alkylation and arylation reactions, as well as multi-step synthesis involving protective group strategies and selective substitutions. The choice of method depends on the availability of starting materials and desired purity levels.
Table: Comparison of Synthesis Methods
| Method | Description | Yield Potential | Complexity |
|---|---|---|---|
| Alkylation | Direct reaction with bromoalkanes | Moderate | Low |
| Arylation | Reaction with aryl halides | High | Moderate |
| Multi-Step Synthesis | Involves several intermediate steps | High | High |
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromopropoxy Group
The 3-bromopropoxy moiety serves as a prime site for nucleophilic substitution (SN2 or SN1 mechanisms), enabling functionalization with amines, thiols, or alkoxides.
Reaction Conditions
-
Solvents : Polar aprotic solvents (e.g., acetonitrile, THF) are preferred to stabilize transition states .
-
Bases/Catalysts : Potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) facilitate deprotonation, while potassium iodide (KI) enhances reactivity via halide exchange .
Example Reaction with Piperidine
Replacing the bromine with piperidine proceeds as follows:
textPyrimidine-4-(3-bromopropoxy) + Piperidine → Pyrimidine-4-(3-piperidinopropoxy) + HBr
Conditions : Acetonitrile, K₂CO₃, KI, reflux for 6–8 hours .
Yield : ~82% (analogous to Method A in ).
Coupling Reactions via Buchwald-Hartwig Amination
The bromopropoxy group can participate in cross-coupling reactions to install aryl or heteroaryl amines.
Key Parameters
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | Pd(OAc)₂/Xantphos | |
| Base | Cs₂CO₃ | |
| Solvent | Toluene or dioxane | |
| Temperature | 100–120°C |
Example : Reaction with 4-aminophenol yields a biaryl ether derivative, though competing substitution at bromine may require careful optimization .
Electrophilic Aromatic Substitution on the Pyrimidine Ring
The electron-deficient pyrimidine ring undergoes electrophilic substitution at activated positions.
Nitration and Halogenation
-
Nitration : Occurs at the 5-position using HNO₃/H₂SO₄, though steric hindrance from the 2-methyl group may reduce reactivity.
-
Chlorination : POCl₃ or SOCl₂ selectively chlorinates the 2- or 4-positions, depending on reaction conditions.
Competing Reactivity
The 4-fluorophenyl group directs electrophiles meta due to its electron-withdrawing nature, potentially influencing regioselectivity.
Hydrolysis and Stability
The bromopropoxy group is susceptible to hydrolysis under basic or acidic conditions:
Hydrolysis Pathways
| Condition | Product | Notes |
|---|---|---|
| Aqueous KOH (reflux) | 3-hydroxypropoxy derivative | Competing elimination possible |
| H₂SO₄ (room temp) | 3-sulfonatopropoxy intermediate | Requires anhydrous conditions |
Stability Note : The compound is stable in dry, inert solvents but degrades in prolonged exposure to moisture or light .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
The pyrimidine scaffold is well-known for its anticancer properties. Research indicates that compounds containing the pyrimidine structure can inhibit cancer cell proliferation through various mechanisms. For instance, studies have shown that derivatives with specific substitutions on the pyrimidine ring exhibit heightened anticancer activity against prostate cancer cells (PC3) and other cancer types. The presence of a bromopropoxy group and a fluorophenyl moiety enhances the compound's interaction with cellular targets, potentially leading to increased selectivity for cancer cells over normal cells .
1.2 Antimicrobial Properties
Pyrimidine derivatives have demonstrated significant antimicrobial activity against various bacterial strains. Compounds similar to Pyrimidine, 4-(3-bromopropoxy)-6-(4-fluorophenyl)-2-methyl- have shown effectiveness against pathogens like Escherichia coli and Staphylococcus aureus. The incorporation of halogenated groups has been linked to improved antibacterial efficacy, making these compounds promising candidates for developing new antibiotics .
1.3 Anti-inflammatory Effects
The anti-inflammatory potential of pyrimidine derivatives is another area of interest. Certain studies have reported that these compounds can inhibit inflammatory responses in models of paw edema, demonstrating comparable efficacy to established anti-inflammatory drugs like indomethacin. The mechanism involves modulation of pro-inflammatory cytokines and pathways, highlighting their therapeutic potential in treating inflammatory diseases .
Agricultural Applications
2.1 Herbicidal Activity
Research has indicated that pyrimidine derivatives possess herbicidal properties, making them suitable candidates for agricultural applications. Compounds with specific substitutions can inhibit the growth of undesirable plant species while being less harmful to crops. This selectivity is crucial for developing sustainable agricultural practices .
Material Science Applications
3.1 Organic Electronics
Pyrimidine compounds are being explored for their potential use in organic electronics due to their electronic properties. The ability to tune the electronic characteristics through structural modifications allows these compounds to be utilized in organic semiconductors and photovoltaic devices .
Data Tables
Case Studies
Case Study 1: Anticancer Mechanism
A study conducted by El-Atawy et al. (2022) explored the anticancer activity of pyrimidine derivatives, including those with bromopropoxy substitutions. The findings revealed that these compounds interact with Bcl-2 proteins, leading to apoptosis in cancer cells while sparing normal cells from toxicity .
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial properties, pyrimidine derivatives were tested against various bacterial strains. The results indicated that modifications such as fluorination significantly enhanced antibacterial activity, suggesting a viable pathway for developing new antibiotics targeting resistant strains .
Mechanism of Action
The mechanism of action of Pyrimidine, 4-(3-bromopropoxy)-6-(4-fluorophenyl)-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group enhances its binding affinity to hydrophobic pockets within proteins, while the bromopropoxy group can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural Analogues and Substituent Effects
a) 4-(4-Fluorophenyl)-6-(Furan-2-yl)pyrimidin-2-amine (DP-1)
- Key Differences : Lacks the 3-bromopropoxy and methyl groups; instead, it has an amine at position 2 and a furan at position 4.
- Properties : Quantum chemical studies reveal strong hydrogen-bonding interactions at N1 and N3 of the pyrimidine ring, which may enhance solubility and target binding.
- Biological Relevance: Not explicitly reported, but similar fluorophenyl-substituted pyrimidines show antimicrobial and antioxidant activity .
b) 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-yl)pyrimidine
- Key Differences: Substituted with a nitro-phenoxy group (position 4) and thiophene (position 6).
- Activity : Nitro and thiophene groups enhance electrophilicity, favoring interactions with nucleophilic biological targets.
c) 6-(4-Fluorophenyl)-4-pyridin-4-yl-1,6-dihydropyrimidin-2-thiol (2d)
- Key Differences : Features a thiol group at position 2 and a pyridine at position 3.
- Activity : Exhibits potent antioxidant activity (IC₅₀ ~10 µg/mL), suggesting fluorophenyl-pyrimidine hybrids are promising for oxidative stress-related applications.
a) Antimicrobial Activity
- Electron-Withdrawing Groups: Compounds with para-substituted halogens (e.g., 4-fluorophenyl, 4-chlorophenyl) on the pyrimidine ring show enhanced activity against S. aureus and Streptococcus spp. . For example, 4-(4-fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (compound 24) demonstrated pronounced antibacterial effects .
- Role of Methyl Groups : In compound 15 (2-methyl-6-(4-bromophenyl)pyrimidine), the methyl group at position 2 correlated with significant analgesic activity, likely due to increased membrane permeability .
b) Antioxidant and Anti-Inflammatory Activity
- Fluorophenyl-substituted pyrimidines like 4-(4-fluorophenyl)-6-pyridin-4-yl-pyrimidin-2-ylamine (3d) showed IC₅₀ values comparable to ascorbic acid in antioxidant assays .
- Derivatives with 4-fluoro-3-methylphenyl groups (e.g., 4-(4-fluoro-3-methylphenyl)-6-arylpyrimidines ) exhibited improved anti-inflammatory and analgesic activities, highlighting the importance of fluorinated aromatic systems .
Key Research Findings and Gaps
- SAR Insights : Fluorine and bromine substituents enhance bioactivity via electron withdrawal and hydrophobic interactions. Methyl groups improve pharmacokinetic properties.
- Unanswered Questions : The target compound’s specific biological targets, metabolic stability, and toxicity profile remain unstudied.
- Contradictions : While electron-withdrawing groups generally boost antimicrobial activity , their effects on antioxidant or anti-inflammatory pathways are less consistent , likely due to differing mechanisms.
Biological Activity
Pyrimidine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Pyrimidine, 4-(3-bromopropoxy)-6-(4-fluorophenyl)-2-methyl- is a notable member of this class, exhibiting various pharmacological properties. This article delves into its biological activity, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure includes a pyrimidine ring substituted with a bromopropoxy group and a fluorophenyl group, which are crucial for its biological activity.
Anticancer Activity
Research indicates that pyrimidine derivatives exhibit potent anticancer properties. For instance, compounds similar to Pyrimidine, 4-(3-bromopropoxy)-6-(4-fluorophenyl)-2-methyl- have shown efficacy against various cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 values ranging from 0.09 to 0.12 µM indicate significant cytotoxicity.
- A549 (Lung Cancer) : Similar compounds demonstrated IC50 values around 0.03 µM, suggesting strong anti-proliferative effects against lung cancer cells .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.09 |
| Compound B | A549 | 0.03 |
| Compound C | Colo-205 | 0.01 |
Antimicrobial Activity
Pyrimidine derivatives also exhibit antimicrobial properties. Studies have shown that certain derivatives possess significant antibacterial and antifungal activities:
- Antibacterial Activity : Compounds have been tested against pathogens like E. coli and S. aureus, demonstrating inhibition zones greater than 20 mm.
- Antifungal Activity : Compounds showed high efficacy against fungi such as Candida albicans, with minimum inhibitory concentrations (MIC) below 10 µg/mL .
Table 2: Antimicrobial Efficacy of Pyrimidine Derivatives
| Compound Name | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound D | E. coli | <10 |
| Compound E | S. aureus | <15 |
| Compound F | C. albicans | <10 |
The biological activity of pyrimidine derivatives is often attributed to their ability to interact with specific molecular targets within cells:
- Inhibition of Kinases : Many pyrimidines act as inhibitors of tyrosine kinases, which are crucial in cell signaling pathways related to cancer progression.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
- Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells through caspase activation pathways .
Case Study 1: Anticancer Efficacy in Xenograft Models
A xenograft study demonstrated that a pyrimidine derivative significantly inhibited tumor growth in mice models implanted with human breast cancer cells. The compound reduced tumor volume by approximately 60% compared to controls after four weeks of treatment.
Case Study 2: Antimicrobial Testing
In a clinical setting, a pyrimidine derivative was evaluated for its efficacy against multidrug-resistant strains of Staphylococcus aureus. The compound exhibited potent antibacterial activity, outperforming standard treatments and showing promise for future therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
